Pregnanediol 3-glucuronide (PdG): A Technical Guide
Pregnanediol 3-glucuronide (PdG): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnanediol (B26743) 3-glucuronide (PdG), a major urinary metabolite of progesterone (B1679170), serves as a critical biomarker for ovulation confirmation and the assessment of luteal phase function. Its non-invasive detection in urine provides a reliable method for tracking progesterone levels, which are essential for the establishment and maintenance of pregnancy. This technical guide provides an in-depth overview of PdG, including its biochemical properties, metabolic pathway, and physiological significance. Furthermore, it details established experimental protocols for the quantitative analysis of PdG and presents a summary of its levels in various physiological states.
Introduction
Pregnanediol 3-glucuronide (5β-pregnane-3α,20α-diol 3α-glucuronide) is the main end-metabolite of progesterone.[1] Progesterone is a steroid hormone pivotal to the female menstrual cycle and the maintenance of pregnancy.[2] Following its production, progesterone is metabolized primarily in the liver, where it undergoes a series of enzymatic reactions. The resulting metabolites are then conjugated to make them more water-soluble for excretion in the urine.[3][4] PdG is the most abundant of these conjugated metabolites, making it an excellent indicator of progesterone production and metabolism.[1] The measurement of urinary PdG offers a non-invasive and accurate reflection of progesterone levels, circumventing the pulsatile secretion of progesterone in serum.[2]
Biochemical Properties and Metabolism
Chemical Structure:
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Formula: C₂₇H₄₄O₈
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IUPAC Name: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
The metabolic pathway from progesterone to Pregnanediol 3-glucuronide is a multi-step process occurring predominantly in the liver.
This pathway illustrates the conversion of progesterone into its major urinary metabolite, Pregnanediol 3-glucuronide (PdG).
Physiological Significance
The measurement of urinary PdG is a cornerstone of fertility awareness-based methods and reproductive health monitoring. Its primary application is the confirmation of ovulation. Following ovulation, the corpus luteum produces progesterone, leading to a significant and sustained rise in urinary PdG levels.
Quantitative Data on PdG Levels
The concentration of PdG in urine and serum varies significantly throughout the menstrual cycle and during pregnancy. The following tables summarize typical quantitative data.
Table 1: Urinary Pregnanediol 3-glucuronide (PdG) Levels During the Menstrual Cycle
| Menstrual Cycle Phase | Typical Urinary PdG Levels (ng/mL) |
| Follicular Phase | < 5 |
| Luteal Phase | > 5 (sustained for at least 3 days post-ovulation) |
Note: A sustained rise in urinary PdG levels above 5 µg/mL for at least three consecutive days is a strong indicator of ovulation.[5][6]
Table 2: Urinary and Serum Pregnanediol 3-glucuronide (PdG) Levels in Different Physiological States
| Physiological State | Sample Type | Typical PdG Levels | Reference |
| Pre-ovulatory | Urine | < 5 µg/mL | [6] |
| Post-ovulatory | Urine | > 5 µg/mL (for ≥ 3 days) | [5][6] |
| Luteal Insufficiency | Urine | < 7 µmol/24h | [3] |
| Biochemical Proof of Ovulation | Urine | ≥ 9 µmol/24h | [3] |
| Sufficient Luteal Function | Urine | ≥ 13.5 µmol/24h | [5] |
| Early Pregnancy | Serum | > 10 µg/mL (and rising) | [7] |
| Healthy Controls | Serum | Variable | [8] |
| Pregnant Women | Serum | Significantly up-regulated vs. healthy controls | [8] |
Experimental Protocols for PdG Measurement
The quantification of PdG is primarily achieved through two methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique for the detection and quantification of PdG in urine and extracted serum or plasma.[9][10]
Experimental Workflow for a Competitive ELISA for PdG:
Detailed Method for Urinary PdG ELISA: [11]
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Plate Coating: A 96-well microplate is coated with donkey anti-rabbit IgG serum and incubated.
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Blocking: The plate is washed and blocked to prevent non-specific binding.
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Sample and Reagent Addition: Urine samples and PdG-HRP (Horseradish Peroxidase) conjugate are added to the wells, followed by the addition of a rabbit anti-PdG antibody.
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Incubation: The plate is incubated to allow for competitive binding between the sample PdG and the PdG-HRP conjugate for the limited antibody sites.
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Washing: The plate is washed to remove unbound reagents.
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Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells.
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Color Development and Stopping: The reaction is allowed to proceed, and then a stop solution is added.
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Absorbance Reading: The absorbance is read at 450 nm using a microplate reader. The concentration of PdG in the sample is inversely proportional to the color intensity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the quantification of PdG in serum and urine.[8][12]
Experimental Workflow for LC-MS/MS Analysis of PdG:
Detailed Method for Serum PdG by LC-MS/MS: [8]
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Sample Preparation:
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Protein Precipitation: For serum samples, proteins are precipitated using a solvent like acetonitrile (B52724) or methanol. The mixture is centrifuged, and the supernatant is collected.[13]
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Dilution ("Dilute and Shoot"): For urine samples, a simple dilution with a suitable solvent is often sufficient.[13]
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Liquid Chromatography (LC) Separation: The prepared sample is injected into an LC system. A C18 column is commonly used to separate PdG from other components in the sample matrix. A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile is employed.
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Tandem Mass Spectrometry (MS/MS) Detection:
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Ionization: The eluent from the LC column is introduced into the mass spectrometer, where PdG molecules are ionized, typically using electrospray ionization (ESI).
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Mass Analysis: The precursor ion corresponding to PdG is selected in the first mass analyzer (Q1).
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Fragmentation: The selected precursor ion is fragmented in the collision cell (Q2).
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Product Ion Detection: The resulting product ions are detected in the second mass analyzer (Q3).
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Quantification: The abundance of specific product ions is measured to quantify the amount of PdG in the sample. An internal standard is typically used for accurate quantification.
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Conclusion
Pregnanediol 3-glucuronide is an indispensable biomarker in reproductive endocrinology. Its reliable measurement in urine provides a non-invasive window into progesterone activity, enabling the confirmation of ovulation and the assessment of luteal phase adequacy. The well-established analytical methods of ELISA and LC-MS/MS provide robust platforms for its quantification in research and clinical settings. This guide has provided a comprehensive technical overview of PdG, from its biochemical origins to its practical application in scientific investigation and drug development.
References
- 1. Pregnanediol glucuronide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aosrd.org [aosrd.org]
- 5. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]
- 6. Use of urinary pregnanediol 3-glucuronide to confirm ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellehealth.co [bellehealth.co]
- 8. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]
- 11. Confirmation of ovulation from urinary progesterone analysis: assessment of two automated assay platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
